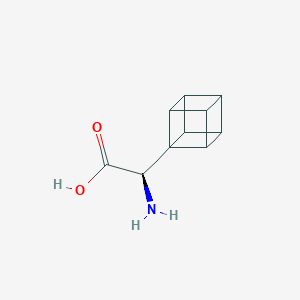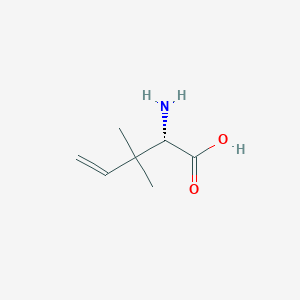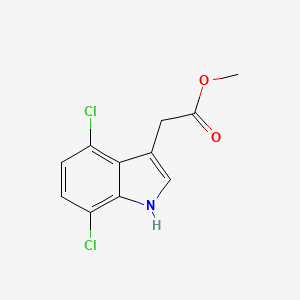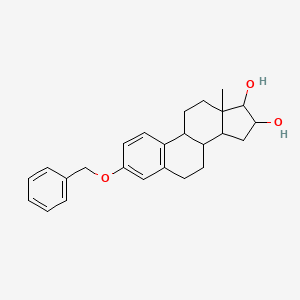
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is a chiral compound with a unique structure that includes an aminocyclopentane ring substituted with three hydroxyl groups. This compound is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Functional Group Introduction: Hydroxyl groups are introduced through oxidation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve more scalable and cost-effective processes, such as:
Catalytic Hydrogenation:
Continuous Flow Chemistry: For efficient and consistent production.
化学反応の分析
Types of Reactions
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution can introduce various functional groups.
科学的研究の応用
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different substituents.
Amino Alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
4-aminocyclopentane-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H |
InChIキー |
ASBCITMWTLYRBD-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C1O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)




![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
![Benzyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-alpha-D-galactopyranoside](/img/structure/B12281359.png)
![(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12281362.png)

![(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one](/img/structure/B12281377.png)


